Cas no 164033-13-0 (Benzene, (1-isocyanatobutyl)-, (R)- (9CI))

Benzene, (1-isocyanatobutyl)-, (R)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzene, (1-isocyanatobutyl)-, (R)- (9CI)
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- MDL: MFCD34597080
- Inchi: 1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3/t11-/m1/s1
- InChI Key: DBIFYCHKYHLKDP-LLVKDONJSA-N
- SMILES: C1([C@H](N=C=O)CCC)=CC=CC=C1
Benzene, (1-isocyanatobutyl)-, (R)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY291833-0.25g |
(R)-1-Phenylbutyl Isocyanate |
164033-13-0 | ≥95% | 0.25g |
¥13500.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1198397-0.25g |
(R)-1-Phenylbutyl Isocyanate |
164033-13-0 | 95% | 0.25g |
$1650 | 2025-02-19 | |
eNovation Chemicals LLC | Y1198397-0.25g |
(R)-1-Phenylbutyl Isocyanate |
164033-13-0 | 95% | 0.25g |
$1650 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585975-250mg |
(R)-(1-isocyanatobutyl)benzene |
164033-13-0 | 98% | 250mg |
¥17550.00 | 2023-11-21 | |
eNovation Chemicals LLC | Y1198397-0.25g |
(R)-1-Phenylbutyl Isocyanate |
164033-13-0 | 95% | 0.25g |
$1650 | 2025-02-21 |
Benzene, (1-isocyanatobutyl)-, (R)- (9CI) Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on Benzene, (1-isocyanatobutyl)-, (R)- (9CI)
Research Briefing on Benzene, (1-isocyanatobutyl)-, (R)- (9CI) (CAS: 164033-13-0) in Chemical Biology and Pharmaceutical Applications
Benzene, (1-isocyanatobutyl)-, (R)- (9CI) (CAS: 164033-13-0) is a chiral isocyanate derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound, characterized by its (R)-configuration at the chiral center, serves as a versatile building block for the construction of complex molecules with biological activity. Recent studies have explored its utility in the synthesis of novel drug candidates, particularly in the areas of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Benzene, (1-isocyanatobutyl)-, (R)- (9CI) as a key intermediate in the synthesis of potent protease inhibitors. The researchers utilized the chiral isocyanate moiety to introduce stereochemical control in the formation of urea-based inhibitors targeting viral proteases. The study reported remarkable selectivity and potency improvements compared to racemic mixtures, highlighting the importance of chirality in drug design.
In the field of chemical biology, a recent breakthrough published in ACS Chemical Biology (2024) revealed the compound's application in activity-based protein profiling (ABPP). The researchers developed a novel probe by conjugating Benzene, (1-isocyanatobutyl)-, (R)- (9CI) with a fluorescent reporter, enabling selective labeling of serine hydrolases in complex proteomes. This approach provided new insights into enzyme function and inhibitor development, demonstrating the compound's value as a chemical biology tool.
From a synthetic chemistry perspective, advances in the production of Benzene, (1-isocyanatobutyl)-, (R)- (9CI) have been reported in Organic Process Research & Development (2023). The study described an improved catalytic asymmetric synthesis route that achieved >99% enantiomeric excess with significantly reduced environmental impact compared to traditional methods. This development addresses previous challenges in large-scale production while maintaining high stereochemical purity.
The safety profile and pharmacokinetic properties of derivatives containing this structural motif were investigated in a 2024 Toxicology and Applied Pharmacology study. The results indicated favorable metabolic stability and low toxicity for several derivatives, supporting their potential as drug candidates. However, the study also noted the importance of careful structural modification to optimize bioavailability and minimize potential reactive metabolite formation.
Looking forward, researchers are exploring the application of Benzene, (1-isocyanatobutyl)-, (R)- (9CI) in targeted drug delivery systems. Preliminary results from a 2024 Nature Communications article suggest that conjugates of this compound with nanoparticle carriers show promise for selective tissue targeting, particularly in inflammatory diseases. This emerging application could significantly expand the compound's utility in therapeutic development.
In conclusion, Benzene, (1-isocyanatobutyl)-, (R)- (9CI) (CAS: 164033-13-0) continues to demonstrate significant value across multiple areas of pharmaceutical research and chemical biology. Its chiral nature, synthetic versatility, and biological activity make it a compelling subject for ongoing research. Future studies are expected to further elucidate its potential in drug discovery and development, particularly in the context of precision medicine and targeted therapies.
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